methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Overview
Description
Methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonylated glycine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multiple steps:
Formation of the sulfonylated glycine derivative: This step involves the reaction of 4-bromobenzenesulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine.
Coupling with methyl 4-aminobenzoate: The sulfonylated glycine derivative is then coupled with methyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Hydrolysis: 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoic acid.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it might act as an inhibitor of certain enzymes by binding to their active sites. The sulfonyl group can interact with amino acid residues in the enzyme, while the benzoate ester can enhance binding affinity.
Comparison with Similar Compounds
- Methyl 4-(4-bromophenyl)benzoate
- Methyl 4-(4-bromophenoxy)benzoate
Comparison:
- Methyl 4-(4-bromophenyl)benzoate: This compound lacks the sulfonylated glycine moiety, making it less versatile in terms of chemical reactivity and potential applications.
- Methyl 4-(4-bromophenoxy)benzoate: Similar in structure but with an ether linkage instead of the sulfonylated glycine, which affects its chemical properties and reactivity.
Properties
IUPAC Name |
methyl 4-[[2-[(4-bromophenyl)sulfonyl-methylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5S/c1-20(26(23,24)15-9-5-13(18)6-10-15)11-16(21)19-14-7-3-12(4-8-14)17(22)25-2/h3-10H,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFQVDLLRGFBCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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